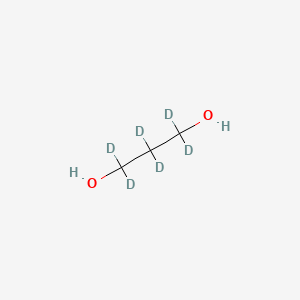

1,3-Propanediol-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Propane-d6-diol: is a deuterated form of 1,3-propanediol, where the hydrogen atoms are replaced with deuterium. This compound is a colorless, viscous liquid that is miscible with water. It is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications .

Applications De Recherche Scientifique

1,3-Propane-d6-diol is extensively used in scientific research due to its isotopic labeling, which allows for detailed studies in:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.

Industry: Applied in the production of deuterated polymers and materials for specialized applications

Mécanisme D'action

Target of Action

1,3-Propane-d6-diol, also known as 1,3-Propanediol, primarily targets the Haloalkane dehalogenase in Pseudomonas paucimobilis and ADP-ribosylation factor 1 in humans . These targets play crucial roles in various biochemical processes.

Mode of Action

The compound’s interaction with its targets is likely to involve a series of complex biochemical reactions .

Biochemical Pathways

1,3-Propane-d6-diol is involved in several biochemical pathways. In one pathway, glycerol dehydratase converts glycerol to 3-hydroxypropanaldehyde (3-HPA), which is then reduced to 1,3-propanediol by 1,3-PDO oxidoreductase . This process is part of the broader metabolic engineering and synthetic biology strategies for the biological production of 1,3-Propane-d6-diol .

Result of Action

It is known that the compound plays a role in various biochemical processes, potentially influencing cellular function .

Action Environment

The action, efficacy, and stability of 1,3-Propane-d6-diol can be influenced by various environmental factors. For instance, the compound’s action can be affected by temperature, pH, and the presence of other substances

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3-Propane-d6-diol can be synthesized through several methods. One common approach involves the deuteration of 1,3-propanediol. This process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst .

Industrial Production Methods: Industrial production of 1,3-propanediol, the non-deuterated form, involves the hydration of acrolein or the hydroformylation of ethylene oxide followed by hydrogenation . For the deuterated form, similar methods can be adapted using deuterated reagents.

Analyse Des Réactions Chimiques

Types of Reactions: 1,3-Propane-d6-diol undergoes typical reactions of alcohols, including:

Oxidation: It can be oxidized to form aldehydes and carboxylic acids.

Reduction: It can be reduced to form alkanes.

Substitution: It can participate in nucleophilic substitution reactions to form ethers and esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Acid chlorides and isocyanates are commonly used reagents.

Major Products:

Oxidation: Acrolein and acrylic acid.

Reduction: Propane.

Substitution: Various esters and ethers.

Comparaison Avec Des Composés Similaires

1,3-Propanediol: The non-deuterated form, commonly used in polymer production.

1,2-Propane-d6-diol: Another deuterated diol with similar applications but different structural properties.

1,4-Butanediol-d10: A deuterated diol with a longer carbon chain.

Uniqueness: 1,3-Propane-d6-diol is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and synthetic applications. Its deuterium atoms offer insights into reaction mechanisms and pathways that are not possible with non-deuterated compounds .

Propriétés

IUPAC Name |

1,1,2,2,3,3-hexadeuteriopropane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFDHNVEDLHUCE-NMFSSPJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)C([2H])([2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.